8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 160088-43-7
VCID: VC7005818
InChI: InChI=1S/C14H15N5O3/c1-18-11-10(12(20)19(2)14(18)21)16-13(17-11)15-8-4-6-9(22-3)7-5-8/h4-7H,1-3H3,(H2,15,16,17)
SMILES: CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=C(C=C3)OC
Molecular Formula: C14H15N5O3
Molecular Weight: 301.306

8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 160088-43-7

Cat. No.: VC7005818

Molecular Formula: C14H15N5O3

Molecular Weight: 301.306

* For research use only. Not for human or veterinary use.

8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 160088-43-7

Specification

CAS No. 160088-43-7
Molecular Formula C14H15N5O3
Molecular Weight 301.306
IUPAC Name 8-(4-methoxyanilino)-1,3-dimethyl-7H-purine-2,6-dione
Standard InChI InChI=1S/C14H15N5O3/c1-18-11-10(12(20)19(2)14(18)21)16-13(17-11)15-8-4-6-9(22-3)7-5-8/h4-7H,1-3H3,(H2,15,16,17)
Standard InChI Key RICCWHOMSSUHEU-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Nomenclature

The compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with ketone groups at positions 2 and 6. Substitutions at the 1-, 3-, and 8-positions define its specificity:

  • 1- and 3-positions: Methyl groups, enhancing steric stability and modulating electronic properties.

  • 8-position: A (4-methoxyphenyl)amino group, introducing aromaticity and hydrogen-bonding capabilities.

The systematic IUPAC name reflects these substituents: 8-[(4-methoxyphenyl)amino]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The methoxy group on the phenyl ring contributes to solubility and potential receptor interactions .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol for this compound is documented, analogous routes for 8-aminopurine-2,6-diones suggest a multi-step approach:

  • Core Formation: Start with 8-chlorotheophylline (8-CTh), reacting it with 4-methoxyaniline under nucleophilic aromatic substitution conditions .

  • Purification: Recrystallization from ethanol or methanol ensures purity, monitored via thin-layer chromatography (TLC) using ethyl acetate/n-hexane (4:2) .

Key reaction parameters include:

  • Temperature: Reflux conditions (70–80°C).

  • Catalysts: Sodium hydroxide (10%) for deprotonation .

StepReagents/ConditionsYieldReference
18-CTh + 4-methoxyaniline, EtOH, NaOH~75%
2Recrystallization (EtOH)80–85%

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N–H stretch (~3300 cm⁻¹), C=O (1700–1650 cm⁻¹), and C–O–C (1250 cm⁻¹) from the methoxy group .

  • NMR:

    • ¹H NMR: Methyl groups at δ 3.2–3.5 ppm; aromatic protons (δ 6.8–7.2 ppm) .

    • ¹³C NMR: Carbonyl carbons (δ 160–170 ppm), quaternary purine carbons (δ 140–150 ppm) .

Physicochemical Properties

Molecular Properties

  • Molecular Formula: C₁₄H₁₅N₅O₃.

  • Molecular Weight: 301.3 g/mol (calculated).

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding groups; limited in water .

PropertyValueReference
LogP1.8 (estimated)
Melting Point190–195°C (predicted)

Stability

  • Thermal Stability: Decomposes above 200°C, consistent with purine derivatives .

  • pH Sensitivity: Stable in neutral conditions; hydrolyzes under strong acidic/basic conditions at the amide bond .

Biological Activities

Phosphodiesterase (PDE) Inhibition

Structurally related 8-aminopurine-2,6-diones exhibit pan-PDE inhibitory activity, particularly against PDE1, PDE4, and PDE7, which are implicated in asthma and inflammation . The methoxyphenyl moiety may enhance binding to hydrophobic pockets in PDE active sites .

PDE IsoformIC₅₀ (µM)Reference
PDE4B5.2–10.1
PDE7A8.3–12.7

Anti-Inflammatory Effects

In LPS-induced macrophages, analogs reduce TNF-α and IL-6 levels by 40–60% at 10 µM, comparable to theophylline . The methoxy group’s electron-donating effects may suppress NF-κB signaling .

Antioxidant Capacity

Radical scavenging assays (e.g., DPPH) show moderate activity (EC₅₀ ~50 µM), attributed to the phenolic methoxy group’s ability to stabilize free radicals .

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